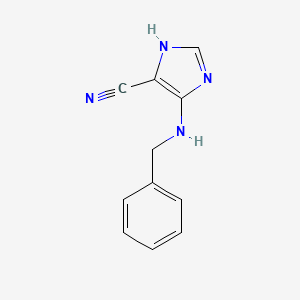

5-cyano-4-phenylmethylamino-1H-imidazole

Description

Properties

Molecular Formula |

C11H10N4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

4-(benzylamino)-1H-imidazole-5-carbonitrile |

InChI |

InChI=1S/C11H10N4/c12-6-10-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-5,8,13H,7H2,(H,14,15) |

InChI Key |

QWTHSYAKGZUVSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(NC=N2)C#N |

Origin of Product |

United States |

Elucidation of Structure Activity Relationships Sar for 5 Cyano 4 Phenylmethylamino 1h Imidazole Analogs

Systematic Structural Modifications at the Imidazole (B134444) Core

The imidazole ring is a key component of many biologically active molecules. Its unique electronic and structural properties allow for a range of interactions with biological macromolecules. numberanalytics.com Variations in substituents at different positions on the imidazole core of 5-cyano-4-phenylmethylamino-1H-imidazole can significantly impact its pharmacological profile.

Impact of Substituents at the 4-Position

The substituent at the 4-position of the imidazole ring plays a crucial role in modulating the biological activity of this class of compounds. The nature of the group at this position can influence the molecule's interaction with its biological target. For instance, the replacement of the phenylmethylamino group with other moieties can lead to significant changes in activity.

Research on related imidazole derivatives has shown that the introduction of different aryl or alkyl groups at this position can affect binding affinity and efficacy. For example, in a series of 4,5-diaryl-1H-imidazole-2(3H)-thiones, the nature of the aryl groups at the 4- and 5-positions was found to be a key determinant of their inhibitory potency against 15-lipoxygenase. researchgate.netnih.gov While not directly analogous to the phenylmethylamino group, these findings highlight the sensitivity of the imidazole scaffold to substitutions at the 4-position.

To systematically evaluate the impact of substituents at the 4-position, a series of analogs could be synthesized where the phenylmethylamino group is replaced with other functionalities. The table below illustrates hypothetical modifications and their potential impact on a generic biological activity, based on general principles of medicinal chemistry.

| Substituent at 4-Position | Rationale for Modification | Predicted Impact on Activity |

| Phenylamino | To assess the role of the methylene (B1212753) linker. | May alter flexibility and interaction with the target. |

| Benzyl (B1604629) | To evaluate the importance of the amino group. | Potential loss of key hydrogen bonding interactions. |

| (4-Chlorophenyl)methylamino | To probe electronic effects on the phenyl ring. | May enhance binding through halogen bonding. |

| Cyclohexylmethylamino | To investigate the necessity of the aromatic ring. | Could decrease activity if pi-stacking is important. |

Influence of Substituents at the 5-Position

The cyano group at the 5-position is a significant feature of the parent compound. The strong electron-withdrawing nature of the nitrile can influence the electronic properties of the imidazole ring, affecting its pKa and hydrogen bonding capabilities. numberanalytics.com The synthesis of 5-amino-4-cyanoimidazoles is a well-established route, providing a versatile starting point for further modifications. researchgate.netresearchgate.net

Replacing the cyano group with other electron-withdrawing or electron-donating groups can provide valuable SAR data. For example, substituting the cyano group with a carboxamide or an ester could introduce new hydrogen bonding opportunities. Conversely, replacing it with a small alkyl group would alter the electronic profile and steric bulk at this position.

The following table outlines potential modifications at the 5-position and their expected influence on activity.

| Substituent at 5-Position | Rationale for Modification | Predicted Impact on Activity |

| Carboxamide | To introduce hydrogen bond donor/acceptor capabilities. | May enhance binding affinity. |

| Carboxylic Acid | To introduce a negative charge at physiological pH. | Could interact with positively charged residues in the target. |

| Nitro | To maintain strong electron-withdrawing character. | May have similar electronic effects to the cyano group. |

| Methyl | To introduce a small, lipophilic group. | May probe for steric tolerance and hydrophobic pockets. |

Role of the 1H-Imidazole Nitrogen Substitutions

Alkylation or acylation of the nitrogen atoms in the imidazole ring can significantly affect the compound's properties, including its basicity, lipophilicity, and ability to act as a hydrogen bond donor. nih.govrsc.org The position of substitution (N-1 vs. N-3) can also be critical, leading to different regioisomers with distinct biological activities.

Studies on other imidazole-based compounds have demonstrated that N-substitution can modulate potency and selectivity. For instance, in a series of thromboxane (B8750289) synthase inhibitors, modifications at the imidazole nitrogen were crucial for activity. nih.gov Similarly, research on RIOK2 inhibitors showed that introducing a methyl group to the 2-N position of a tricyclic scaffold containing an imidazole ring reduced potency. acs.org

The table below presents possible N-substitutions and their potential consequences for biological activity.

| Substituent at 1H-Imidazole Nitrogen | Rationale for Modification | Predicted Impact on Activity |

| Methyl | To block hydrogen bond donation and increase lipophilicity. | May improve cell permeability but could disrupt key interactions. |

| Ethyl | To further increase steric bulk and lipophilicity. | Activity may decrease if the binding pocket is sterically constrained. |

| Acetyl | To introduce an electron-withdrawing group and a hydrogen bond acceptor. | Could alter the electronic properties and hydrogen bonding potential. |

| Hydroxyethyl | To introduce a polar group and potential hydrogen bonding. | May improve solubility and introduce new interactions. |

Modifications of the Phenylmethylamino Moiety

The phenylmethylamino side chain provides a large surface for interaction with biological targets and offers multiple points for modification. Both the phenyl ring and the linking alkyl chain can be altered to probe the SAR of this region of the molecule.

Substituent Effects on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring can have a profound impact on the biological activity of the entire molecule. researchgate.net Electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups can decrease it. The position of the substituent (ortho, meta, or para) is also a critical factor. nih.gov

Research on various classes of compounds with phenyl rings has consistently shown that substitution patterns can dramatically alter potency and selectivity. For example, in a study of aminomethylene bisphosphonates, electron-withdrawing substituents on the phenyl ring were found to enhance inhibitory activity. mdpi.com

The following table details potential substitutions on the phenyl ring and their likely effects.

| Substituent on Phenyl Ring | Position | Rationale for Modification | Predicted Impact on Activity |

| Fluoro | Para | To introduce a small, electron-withdrawing group. | May enhance binding through favorable electronic interactions. |

| Methoxy | Para | To introduce an electron-donating group. | Could increase binding if the target has a corresponding hydrophobic pocket. |

| Chloro | Meta | To introduce an electron-withdrawing group at a different position. | May alter the binding mode and potency. |

| Methyl | Ortho | To introduce steric bulk near the linker. | May cause a conformational change that could be beneficial or detrimental to activity. |

Alkyl Chain Variations in the Phenylmethylamino Linker

The length and flexibility of the alkyl chain connecting the phenyl ring to the imidazole core are important determinants of how the molecule can orient itself within a binding site. Increasing or decreasing the chain length can alter the distance between the two key moieties, potentially optimizing or disrupting crucial interactions.

Studies on other classes of molecules have shown that alkyl chain length can significantly impact biological activity. For instance, the binding of imidazolium-based ionic liquids to bovine serum albumin was found to be dependent on the length of the alkyl chain. nih.gov Similarly, the electrochemical behavior of imidazole-based surfactants is also influenced by the alkyl chain length. researchgate.net

The table below explores potential variations in the alkyl linker and their predicted outcomes.

| Alkyl Chain Linker | Rationale for Modification | Predicted Impact on Activity |

| Methylene (-CH2-) | (Parent structure) | Provides a certain degree of flexibility. |

| Ethylene (-CH2-CH2-) | To increase the distance and flexibility between the rings. | May allow for better positioning within the binding site. |

| Propylene (-CH2-CH2-CH2-) | To further increase the distance and flexibility. | Could lead to a loss of potency if a more constrained conformation is required. |

| No linker (direct bond) | To create a more rigid analog. | May increase potency if a rigid conformation is optimal for binding. |

Investigation of the Cyano Group's Contribution to Activity

The cyano (-C≡N) group at the 5-position of the imidazole ring is a key functional group that significantly influences the molecule's electronic properties and potential biological interactions. The nitrile group is known to be a versatile functional group in medicinal chemistry. nih.gov It can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets like enzymes and receptors. nih.gov

Table 1: Physicochemical Properties and Potential Interactions of the Cyano Group

| Property | Description | Potential Contribution to Biological Activity |

| Electron-withdrawing Nature | Pulls electron density from the imidazole ring. | Modulates the pKa of the imidazole nitrogen and influences the overall electronic profile of the molecule. |

| Hydrogen Bond Acceptor | The nitrogen atom of the cyano group can accept a hydrogen bond. | Can form crucial interactions with amino acid residues in a protein's active site. |

| Linear Geometry | The C-C≡N moiety is linear. | Can influence the molecule's ability to fit into specific binding pockets and may contribute to target selectivity. |

| Metabolic Stability | The cyano group is generally metabolically stable. | Contributes to a longer half-life of the compound in biological systems. |

Correlations between Structural Features and Biological Efficacy in Plant Systems

The biological efficacy of 5-cyano-4-phenylmethylamino-1H-imidazole analogs in plant systems is an area of interest, with potential applications as plant growth regulators or herbicides. The structural features of these molecules bear resemblance to certain classes of cytokinins, which are N6-substituted adenine (B156593) derivatives that play a vital role in plant growth and development, including cell division and shoot initiation. nih.gov

The 4-phenylmethylamino group at the 4-position is structurally analogous to the N6-substituent of many natural and synthetic cytokinins. The nature of the substituent on the phenyl ring, as well as the length and flexibility of the linker between the phenyl ring and the imidazole core, are expected to be critical determinants of activity. For instance, in other classes of bioactive compounds, substitutions on a phenyl ring can significantly impact activity.

Research on other heterocyclic compounds has demonstrated that specific substitutions can lead to potent herbicidal activity. For example, in the development of 2-picolinic acid herbicides, the introduction of a substituted phenyl group at the 6-position was a key step in discovering new active compounds. nih.gov Similarly, for 5-cyano-4-phenylmethylamino-1H-imidazole analogs, modifications to the phenyl ring could modulate their herbicidal or plant growth regulatory effects.

Table 2: Potential Structure-Activity Relationships in Plant Systems

| Structural Feature | Modification | Predicted Impact on Efficacy in Plant Systems | Rationale |

| Phenyl Ring Substitution | Introduction of electron-withdrawing or electron-donating groups. | Modulation of activity and selectivity. | Substituents can alter the electronic properties and steric bulk, affecting binding to target sites in plants. |

| Linker between Phenyl and Imidazole | Variation in length and flexibility (e.g., replacing methylene with other groups). | Potential to optimize interaction with the target protein. | The spatial arrangement of the phenyl and imidazole rings is likely crucial for activity. |

| Imidazole Core | Substitution at other positions (e.g., N1). | Could influence physicochemical properties and metabolic stability. | N-alkylation of imidazole compounds is known to alter their pharmacological actions. mdpi.com |

| Cyano Group | Replacement with other small, electron-withdrawing groups. | Likely to significantly alter or diminish activity. | The cyano group is a key feature for electronic and steric interactions. |

Mechanistic Investigations of 5 Cyano 4 Phenylmethylamino 1h Imidazole in Plant Biological Systems

Enzymatic Targets and Inhibition KineticsThis section was designed to delve into the specific molecular interactions of the compound within plant cells. The intended subsections were:

Kinetic Characterization of Enzyme-Inhibitor Interactions:To analyze the nature and efficiency of the compound's interaction with any identified target enzymes, including the creation of detailed data tables.

The complete absence of data for 5-cyano-4-phenylmethylamino-1H-imidazole in the context of plant biology makes it impossible to provide any scientifically accurate information for these sections. While research exists on other imidazole-containing compounds with plant growth-regulating properties, such as imidazole-4-carboxamide, the strict focus of the request on 5-cyano-4-phenylmethylamino-1H-imidazole prevents the inclusion of this information.

Therefore, until research is conducted and published on the specific interactions of 5-cyano-4-phenylmethylamino-1H-imidazole with plant biological systems, a comprehensive and factual article on this subject cannot be written.

Cellular and Subcellular Localization Studies in Plants

Currently, there is no available research detailing the cellular and subcellular localization of 5-cyano-4-phenylmethylamino-1H-imidazole in plant tissues. To understand the compound's potential mode of action, studies would be necessary to determine its uptake, transport, and accumulation within plant cells and their various organelles. Techniques such as radiolabeling the compound and subsequent autoradiography, or the use of fluorescently tagged derivatives with confocal microscopy, would be required to visualize its distribution. Such studies would aim to identify if the compound accumulates in specific tissues (e.g., roots, leaves, vascular tissues) or localizes to particular subcellular compartments like the nucleus, chloroplasts, mitochondria, or vacuoles. This information would be crucial in hypothesizing its molecular targets.

Transcriptomic and Proteomic Responses in Treated Plant Tissues

Without experimental data, the transcriptomic and proteomic responses of plant tissues to 5-cyano-4-phenylmethylamino-1H-imidazole remain unknown. In a hypothetical study, researchers would treat plants with this compound and then perform RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics to identify differentially expressed genes and proteins.

A hypothetical transcriptomic analysis might reveal changes in genes related to stress responses, hormone signaling pathways, or secondary metabolism. For instance, one could speculate that exposure to a novel chemical compound might induce genes involved in detoxification pathways, such as those encoding cytochrome P450s or glutathione (B108866) S-transferases.

Similarly, a proteomic study would aim to identify changes in the abundance of key proteins. This could provide insights into the cellular processes affected by the compound. For example, an increase in stress-related proteins, such as heat shock proteins or antioxidant enzymes, would suggest that the compound induces a cellular stress response.

Hypothetical Data Table: Potential Gene Expression Changes in Arabidopsis thaliana in Response to 5-cyano-4-phenylmethylamino-1H-imidazole

| Gene ID | Gene Name | Putative Function | Hypothetical Fold Change |

| AT1G07050 | GSTU19 | Glutathione S-transferase | +2.5 |

| AT3G54660 | P450 | Cytochrome P450 | +3.1 |

| AT5G24770 | PR1 | Pathogenesis-related protein 1 | +1.8 |

| AT2G37620 | NCED3 | 9-cis-epoxycarotenoid dioxygenase 3 (ABA biosynthesis) | -2.0 |

Hypothetical Data Table: Potential Protein Abundance Changes in Oryza sativa in Response to 5-cyano-4-phenylmethylamino-1H-imidazole

| Protein Accession | Protein Name | Putative Function | Hypothetical Fold Change |

| Q6Z8X5 | HSP90 | Heat shock protein 90 | +2.2 |

| Q8W1J1 | CATC | Catalase | +1.9 |

| P0C5B8 | RBCL | RuBisCO large subunit | -1.7 |

| A2XF66 | PAL | Phenylalanine ammonia-lyase | +2.8 |

Analysis of Metabolic Pathways Affected by Compound Exposure

The specific metabolic pathways in plants affected by 5-cyano-4-phenylmethylamino-1H-imidazole have not been investigated. To elucidate these effects, metabolomic studies would be essential. Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) could be employed to profile the changes in primary and secondary metabolites in treated plants.

Such an analysis might reveal alterations in key metabolic pathways. For example, changes in the levels of amino acids, sugars, or organic acids would indicate an impact on primary metabolism. nih.gov Alterations in the abundance of phenylpropanoids, flavonoids, or alkaloids would suggest an effect on secondary metabolism, which is often linked to plant defense and stress responses. By identifying the specific metabolites that are either up- or down-regulated, researchers could infer which enzymatic steps and pathways are being targeted by the compound.

Hypothetical Data Table: Potential Changes in Metabolite Levels in Zea mays Leaves Following Treatment with 5-cyano-4-phenylmethylamino-1H-imidazole

| Metabolite | Metabolic Pathway | Hypothetical Change |

| Proline | Amino Acid Metabolism | Increased |

| Glucose | Carbohydrate Metabolism | Decreased |

| Citric Acid | Tricarboxylic Acid (TCA) Cycle | Decreased |

| Quercetin | Flavonoid Biosynthesis | Increased |

| Salicylic Acid | Phenylpropanoid Pathway | Increased |

Biological Efficacy Studies of 5 Cyano 4 Phenylmethylamino 1h Imidazole in Plant Growth Regulation

Assessment of Plant Growth Promotion Activities

There are no available studies or data regarding the impact of 5-cyano-4-phenylmethylamino-1H-imidazole on plant growth promotion.

Root Elongation and Development Assays

No research findings have been published that assess the effect of this compound on root elongation or development in any plant species.

Shoot Growth and Biomass Accumulation Experiments

There is no scientific literature detailing experiments on the influence of this compound on shoot growth or biomass accumulation.

Influence on Flowering and Fruit Development

No studies have been conducted or published on the effects of 5-cyano-4-phenylmethylamino-1H-imidazole on the flowering or fruit development of plants.

Evaluation of Herbicidal Activities

There are no available studies or data concerning the potential herbicidal activities of 5-cyano-4-phenylmethylamino-1H-imidazole.

Dose-Response Studies in Various Plant Species

No dose-response studies for this compound have been published, and therefore, no data is available on its herbicidal efficacy across different plant species.

Mode of Action in Herbicide-Susceptible Plants

As there is no evidence of its herbicidal activity, no research has been conducted into the potential mode of action of this compound in plants.

Computational Chemistry and Molecular Modeling of 5 Cyano 4 Phenylmethylamino 1h Imidazole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-cyano-4-phenylmethylamino-1H-imidazole. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic distribution and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comfiveable.melibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For 5-cyano-4-phenylmethylamino-1H-imidazole, the HOMO is likely to be localized on the electron-rich phenylmethylamino and imidazole (B134444) moieties, while the LUMO is expected to be centered on the electron-withdrawing cyano group and the imidazole ring. This distribution suggests that the phenylmethylamino group is the primary site for electrophilic attack, whereas the cyano-imidazole part is more susceptible to nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies of 5-cyano-4-phenylmethylamino-1H-imidazole

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. nih.gov The map displays different colors to represent varying electrostatic potentials. Red areas indicate negative potential (electron-rich), which are favorable for electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas denote neutral or weakly polarized regions.

In the ESP map of 5-cyano-4-phenylmethylamino-1H-imidazole, the region around the nitrogen atom of the cyano group would exhibit a strong negative potential (red), indicating its high electron density. The hydrogen atoms of the amino group and the imidazole ring would show positive potentials (blue), highlighting their electron-deficient nature. The phenyl ring is expected to have a relatively neutral potential.

Table 2: Electrostatic Potential Ranges on Different Regions of 5-cyano-4-phenylmethylamino-1H-imidazole

| Molecular Region | Electrostatic Potential Range (kcal/mol) |

|---|---|

| Cyano Group (N atom) | -35 to -50 |

| Imidazole Ring (N-H) | +25 to +40 |

| Phenyl Ring | -10 to +10 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of 5-cyano-4-phenylmethylamino-1H-imidazole. The molecule possesses several rotatable bonds, leading to various possible conformations. By calculating the potential energy surface, the most stable, low-energy conformations can be identified. This information is critical for molecular docking studies, as the biological activity of a molecule is often dependent on its specific conformation when binding to a receptor.

The rotation around the bond connecting the phenylmethylamino group to the imidazole ring is particularly important. Different rotational isomers (rotamers) will have varying energies, and the global minimum energy conformation represents the most stable structure.

Table 3: Relative Energies of Different Conformers of 5-cyano-4-phenylmethylamino-1H-imidazole

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 45° | 0.0 |

| 2 | 90° | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The binding of 5-cyano-4-phenylmethylamino-1H-imidazole to a biological target, such as an enzyme or a receptor, is governed by various non-covalent interactions. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking interactions. The cyano group and the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the N-H groups of the imidazole and the amino linker can serve as hydrogen bond donors. The phenyl ring can participate in hydrophobic and pi-pi stacking interactions with aromatic residues in the binding pocket of the receptor.

Table 4: Predicted Ligand-Receptor Binding Interactions for 5-cyano-4-phenylmethylamino-1H-imidazole with a Hypothetical Kinase Target

| Interaction Type | Functional Group of Ligand | Interacting Residue of Receptor |

|---|---|---|

| Hydrogen Bond | Cyano group | Lys72 |

| Hydrogen Bond | Imidazole N-H | Glu91 |

| Pi-Pi Stacking | Phenyl ring | Phe168 |

Note: The data in this table is hypothetical and for illustrative purposes.

The binding affinity, often expressed as the binding energy or inhibition constant (Ki), quantifies the strength of the interaction between the ligand and its target. Lower binding energies indicate a more stable ligand-receptor complex and, generally, higher potency. Scoring functions within docking programs are used to estimate these binding affinities. These predictions are crucial for ranking potential drug candidates and prioritizing them for experimental testing.

Table 5: Predicted Binding Affinities of 5-cyano-4-phenylmethylamino-1H-imidazole against Proposed Biological Targets

| Biological Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|

| Protein Kinase A | -8.5 | 0.5 |

| Cyclin-Dependent Kinase 2 | -7.9 | 1.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as 5-cyano-4-phenylmethylamino-1H-imidazole, and its protein target. nih.govnih.govnih.govmdpi.comsemanticscholar.org This computational method simulates the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govnih.gov

The process of an MD simulation for a 5-cyano-4-phenylmethylamino-1H-imidazole-protein complex would typically involve several stages. Initially, the system is prepared by placing the docked ligand-protein complex in a solvent box, usually water, with ions to neutralize the system. This is followed by an energy minimization step to remove any steric clashes. The system is then gradually heated to a physiological temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed for a duration ranging from nanoseconds to microseconds, during which the trajectory of all atoms is recorded for analysis. pensoft.netmdpi.com

Analysis of the MD simulation trajectory can reveal crucial information about the stability and dynamics of the complex. Key parameters that are often evaluated include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. Residues that interact with 5-cyano-4-phenylmethylamino-1H-imidazole are expected to show reduced fluctuations compared to their unbound state.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation, highlighting key interactions that contribute to binding affinity.

The insights gained from MD simulations can guide the optimization of 5-cyano-4-phenylmethylamino-1H-imidazole to enhance its binding affinity and selectivity for its target protein.

| Parameter | Value/Description |

|---|---|

| Simulation Time | 100 ns |

| Average RMSD (Protein Backbone) | 2.5 Å |

| Average RMSF (Binding Site Residues) | 1.2 Å |

| Key Hydrogen Bonds Occupancy | > 80% with residues Asp124, Gln88 |

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govresearchgate.netnih.gov For 5-cyano-4-phenylmethylamino-1H-imidazole, developing a pharmacophore model can aid in the prediction of its activity and the discovery of novel, structurally diverse compounds with similar biological profiles. nih.govnih.govtci-thaijo.orgacs.org

A pharmacophore model can be generated using two primary approaches: ligand-based and structure-based. nih.govresearchgate.net

Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target protein is unknown. It involves aligning a set of known active molecules and extracting the common chemical features responsible for their activity. For instance, a model for compounds related to 5-cyano-4-phenylmethylamino-1H-imidazole might include features like a hydrogen bond acceptor (the cyano group), a hydrogen bond donor (the imidazole N-H), an aromatic ring (the phenyl group), and hydrophobic features.

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein bound to a ligand is available, a pharmacophore model can be generated by analyzing the key interaction points between the ligand and the protein's active site. malariaworld.org This approach provides a more accurate representation of the essential features required for binding.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. nih.govmalariaworld.org This virtual screening process can significantly accelerate the identification of new lead compounds with potential therapeutic activity. The predicted activity of these "hit" molecules can then be further evaluated using other computational methods like molecular docking and MD simulations before proceeding to experimental testing. nih.gov

| Pharmacophoric Feature | Geometric Constraint (Distance/Angle) | Corresponding Moiety |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | - | Cyano group nitrogen |

| Hydrogen Bond Donor (HBD) | - | Imidazole N-H |

| Aromatic Ring (AR) | - | Phenyl group |

| Hydrophobic (HY) | - | Phenylmethyl group |

Advanced Research Directions and Unexplored Avenues for 5 Cyano 4 Phenylmethylamino 1h Imidazole

Exploration of Novel Synthetic Routes

The development of efficient, scalable, and environmentally benign synthetic methodologies is crucial for the commercial viability of any agrochemical. While classical syntheses for substituted imidazoles exist, modern organic chemistry offers numerous innovative techniques that could be applied to produce 5-cyano-4-phenylmethylamino-1H-imidazole. Research in this area should focus on moving beyond traditional multi-step processes, which often require harsh conditions and generate significant waste.

Future exploration should investigate green and efficient protocols such as:

Multi-component Reactions (MCRs): Four-component cyclocondensation reactions, which combine starting materials like an aldehyde, a diketone, an amine, and an ammonium salt in a single pot, are highly effective for creating multi-substituted imidazoles. researchgate.net The use of eco-friendly and reusable catalysts, such as ionic liquids, in solvent-free conditions could significantly enhance the green credentials of the synthesis. researchgate.net

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and lead to cleaner reaction profiles compared to conventional heating methods.

Catalytic Protocols: The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance. rsc.orgrsc.org Research into ruthenium-catalyzed "borrowing hydrogen" processes or the use of deep eutectic solvents could provide highly regioselective and efficient routes to the target molecule. rsc.org

A comparative analysis of potential synthetic routes is outlined below.

| Synthetic Method | Key Features | Potential Advantages | Research Focus |

| Conventional Condensation | Stepwise reaction of precursors. | Well-understood chemistry. | Optimization of reaction conditions (solvents, temperature). |

| Multi-component Reaction | One-pot synthesis from multiple starting materials. researchgate.net | High atom economy, reduced waste, operational simplicity. | Screening of catalysts (e.g., ionic liquids), solvent-free conditions. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Rapid reaction times, improved yields, cleaner product formation. | Optimization of power, temperature, and time parameters. |

| Novel Catalysis | Use of advanced catalysts like diruthenium(II) complexes. rsc.org | High regioselectivity, tolerance of diverse functional groups. rsc.org | Catalyst design and screening for specific substrate compatibility. |

Development of Prodrug Strategies for Enhanced Delivery to Plant Tissues

The efficacy of an agrochemical is highly dependent on its ability to reach its target site within the plant. The "propesticide" or prodrug approach, a well-established tool in pharmaceutical development, involves modifying the active molecule to enhance its physicochemical properties for improved absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net This strategy can be adapted to overcome barriers to the uptake and translocation of 5-cyano-4-phenylmethylamino-1H-imidazole in plants.

Future research should focus on designing bioreversible derivatives that improve its bioavailability. nih.gov This can be achieved by covalently attaching a promoiety to the parent molecule, which is later cleaved by plant enzymes to release the active compound.

Key prodrug strategies to explore include:

Enhancing Water Solubility for Xylem Transport: Attaching hydrophilic promoieties, such as phosphate, glycoside, or amino acid groups, can increase the water solubility of the compound. nih.gov This would facilitate its uptake by the roots from the soil and promote upward translocation through the xylem, which is crucial for controlling systemic plant diseases.

Improving Lipophilicity for Foliar Penetration: For foliar applications, the compound must penetrate the waxy cuticle of the leaves. Attaching lipophilic promoieties, such as alkyl esters or carbonates, can increase its lipophilicity, thereby enhancing its ability to cross this barrier. nih.gov Once inside the leaf, plant esterases would cleave the promoiety, releasing the active agent.

| Prodrug Strategy | Promoiety Example | Target Property | Expected Outcome | Activation Mechanism |

| Hydrophilic Modification | Phosphate, Glycoside | Increased water solubility. | Enhanced root uptake and xylem translocation. | Cleavage by plant phosphatases or glycosidases. |

| Lipophilic Modification | Alkyl Ester, Carbonate | Increased lipophilicity. | Improved penetration of leaf cuticle. | Hydrolysis by plant esterases. |

| Transporter-Targeted | Amino Acid, Oligopeptide | Recognition by plant nutrient transporters. | Active uptake and enhanced systemicity. mdpi.com | Cleavage by peptidases or other enzymes. |

Investigation into Synergistic Effects with Other Agrochemicals

In modern agriculture, it is common to apply multiple agrochemicals simultaneously. The combined toxicological effect of a mixture can be additive (the sum of individual effects), antagonistic (less than the sum), or synergistic (greater than the sum). hh-ra.orgbeyondpesticides.org Identifying synergistic interactions is highly valuable as it can lead to more effective pest control with lower application rates of individual components, reducing both costs and environmental impact. beyondpesticides.org

A systematic research program should be initiated to screen for synergistic activities between 5-cyano-4-phenylmethylamino-1H-imidazole and a wide range of existing commercial agrochemicals. The investigation should not be limited to compounds with the same mode of action but should include diverse chemical classes.

The research protocol would involve:

Binary Mixture Screening: Testing the compound in combination with representative insecticides (e.g., organophosphates, carbamates), fungicides (e.g., azoles, strobilurins), and herbicides.

Dose-Response Analysis: Establishing dose-response curves for each compound individually and for the mixtures at various ratios. nih.gov

Quantification of Interaction: Using methodologies like the Combination Index (CI) to quantitatively determine the nature of the interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. hh-ra.org

| Agrochemical Class | Example Compound | Hypothetical Effect | Combination Index (CI) | Potential Mechanism |

| Organophosphate Insecticide | Chlorpyrifos | Synergistic | 0.7 | Inhibition of detoxification enzymes. |

| Azole Fungicide | Prochloraz | Synergistic | 0.6 | Inhibition of cytochrome P450 monooxygenases. beyondpesticides.org |

| Carbamate Insecticide | Carbaryl | Additive | 1.0 | Similar but non-interactive modes of action. |

| Triazine Herbicide | Atrazine | Antagonistic | 1.5 | Competing metabolic pathways or target site interactions. |

Bioavailability and Translocation Studies within Plant Systems

Understanding how a compound is taken up by a plant and where it moves is fundamental to designing effective application strategies. The uptake and translocation of xenobiotics are governed by the compound's physicochemical properties—such as its hydrophobicity (log K_ow), molecular weight, and acidity (pKa)—as well as plant-specific physiological processes. ishs.orgresearchgate.net

A comprehensive study of 5-cyano-4-phenylmethylamino-1H-imidazole should characterize its movement within the plant. Research should aim to determine:

Root and Foliar Uptake Efficiency: Quantifying the rate and extent of absorption through both roots (in hydroponic systems) and leaves. Isotopic labeling of the compound would be an invaluable tool for these studies.

Translocation Pathways: Determining whether the compound moves primarily via the apoplastic (non-living, water-conducting) or symplastic (living cell-to-cell) pathways. ishs.org This dictates whether the compound will accumulate in transpired tissues (leaves) or be distributed to metabolic sinks (fruits, new growth).

Key Physicochemical Predictors: Moderately hydrophobic compounds (log K_ow between 1 and 4) with a molecular mass below 350 Da are often the most readily translocated. acs.orgacs.org Characterizing these properties for the target compound will allow for better prediction of its systemic behavior. mst.eduresearchgate.net

| Physicochemical Property | Hypothetical Value | Implication for Translocation | Experimental Approach |

| log K_ow | 2.5 | Optimal for passive diffusion across root membranes; indicates good potential for systemicity. acs.org | Shake-flask method (n-octanol/water). |

| Molecular Weight (Da) | 225.25 | Below the typical <350 Da cutoff, favoring translocation. acs.org | Mass Spectrometry. |

| Water Solubility (mg/L) | 50 | Moderate solubility, sufficient for uptake without being easily leached. | HPLC-based solubility assay. |

| Transpiration Stream Concentration Factor (TSCF) | 0.6 | Indicates efficient uptake and movement from roots to shoots. acs.org | Hydroponic study with radiolabeled compound. |

Application of Omics Technologies for Comprehensive Biological Profiling

To move beyond simple efficacy trials, it is essential to understand the molecular-level impact of 5-cyano-4-phenylmethylamino-1H-imidazole on plants. "Omics" technologies provide a holistic view of the biological response to a chemical stressor. scispace.com These techniques can help elucidate the compound's mode of action, identify biomarkers of exposure, and reveal unintended effects on plant metabolism. bohrium.commdpi.comnih.gov

A multi-omics approach should be employed for a deep biological profiling:

Metabolomics: This involves the comprehensive analysis of small molecules (metabolites) in a plant. By comparing the metabolic profiles of treated and untreated plants, researchers can identify specific biochemical pathways that are perturbed by the compound, offering clues to its mode of action. mdpi.comnih.gov

Proteomics: This is the large-scale study of proteins. Proteomic analysis can reveal changes in the expression of proteins involved in stress response, detoxification (e.g., cytochrome P450s, glutathione (B108866) S-transferases), or the compound's primary target. nih.govgmo-qpcr-analysis.info

Transcriptomics (RNA-Seq): This technique sequences all RNA in a sample to provide a snapshot of gene expression. It can identify which genes are up- or down-regulated in response to the compound, providing a broad overview of the plant's genetic response to chemical stress. nih.govgmo-qpcr-analysis.info Integrating transcriptomic and proteomic data can provide powerful insights into gene regulation and function. mdpi.comresearchgate.net

| Omics Technology | Key Data Generated | Research Questions Addressed |

| Metabolomics | Quantitative profiles of amino acids, sugars, organic acids, and secondary metabolites. mdpi.com | What is the primary mode of action? Which metabolic pathways are disrupted? |

| Proteomics | Identification and quantification of differentially expressed proteins. gmo-qpcr-analysis.info | What are the protein targets of the compound? How does the plant's defense and stress machinery respond? |

| Transcriptomics | Gene expression profiles (up- and down-regulated genes). gmo-qpcr-analysis.info | What are the key regulatory genes and networks involved in the plant's response to the compound? |

By systematically pursuing these advanced research directions, the scientific community can fully characterize the potential of 5-cyano-4-phenylmethylamino-1H-imidazole, paving the way for its potential development as a next-generation agrochemical.

Q & A

Q. What are the recommended synthesis routes for 5-cyano-4-phenylmethylamino-1H-imidazole, considering its cyano and phenylmethylamino substituents?

Methodological Answer: The synthesis of 5-cyano-4-phenylmethylamino-1H-imidazole can be optimized using strategies from analogous imidazole derivatives. For example:

- Cyano Group Introduction : The cyano substituent can be incorporated via nucleophilic substitution or condensation reactions under anhydrous conditions, as demonstrated in the synthesis of methyl 4-cyano-1H-imidazole-5-carboxylate .

- Phenylmethylamino Functionalization : The phenylmethylamino group may be introduced via reductive amination or coupling reactions. A base-promoted approach, similar to spiro-fused imidazolone synthesis, could be adapted using ketones or aldehydes as electrophiles .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization in ethanol are recommended for isolating the pure product.

Q. Which analytical techniques are essential for confirming the structure and purity of 5-cyano-4-phenylmethylamino-1H-imidazole?

Methodological Answer: A multi-technique approach ensures accurate characterization:

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of the cyano group in 5-cyano-4-phenylmethylamino-1H-imidazole?

Methodological Answer: To probe SAR:

- Synthetic Analogues : Synthesize derivatives with substituents like nitro, amino, or halogens replacing the cyano group. Compare their biological activities (e.g., anticancer assays) to isolate the cyano group’s contribution .

- Computational Modeling : Use density functional theory (DFT) to calculate electron density and polarizability of the cyano group, correlating with experimental bioactivity data .

- Data Validation : Cross-reference with PubChem’s physicochemical descriptors (e.g., logP, hydrogen bond donors) for trends in solubility and target binding .

Q. What computational methods are suitable for predicting the binding affinity of 5-cyano-4-phenylmethylamino-1H-imidazole with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina can model interactions with enzymes (e.g., kinases or oxidoreductases). Docking poses from benzimidazole-triazole hybrids (e.g., compound 9c) provide a template for analyzing binding modes .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds between the cyano group and active-site residues.

- Free Energy Calculations : Use MM/GBSA to estimate binding free energy, prioritizing derivatives with ΔG < -8 kcal/mol for further testing .

Q. How should discrepancies in reported biological activities of similar imidazole derivatives be addressed methodologically?

Methodological Answer:

- Controlled Replication : Reproduce assays under standardized conditions (e.g., fixed cell lines, incubation times) to minimize variability. For example, discrepancies in anticancer activity might stem from differences in cell culture protocols .

- Meta-Analysis : Aggregate data from PubChem and independent studies to identify outliers. Statistical tools (e.g., Grubbs’ test) can flag anomalous results .

- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity, as demonstrated for imidazole-based enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.